molecular formula C10H11N3O B574149 Acetyl-(2-methylanilino)cyanamide CAS No. 191028-17-8

Acetyl-(2-methylanilino)cyanamide

Cat. No.: B574149
CAS No.: 191028-17-8
M. Wt: 189.218
InChI Key: ZUOAEXGEJIQTFA-UHFFFAOYSA-N
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Description

N-Cyano-N’-(2-methylphenyl)acetohydrazide is an organic compound with the molecular formula C10H11N3O It is a derivative of acetohydrazide, characterized by the presence of a cyano group and a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyano-N’-(2-methylphenyl)acetohydrazide typically involves the reaction of cyanoacetohydrazide with 2-methylbenzaldehyde. The reaction is carried out in a solvent such as methanol, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for N-Cyano-N’-(2-methylphenyl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Cyano-N’-(2-methylphenyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

N-Cyano-N’-(2-methylphenyl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyano-N’-(2-methylphenyl)acetohydrazide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the hydrazide moiety can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-N’-(2-chlorobenzylidene)acetohydrazide
  • 2-Cyano-N’-(4-dimethylaminobenzylidene)acetohydrazide

Uniqueness

N-Cyano-N’-(2-methylphenyl)acetohydrazide is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

CAS No.

191028-17-8

Molecular Formula

C10H11N3O

Molecular Weight

189.218

IUPAC Name

acetyl-(2-methylanilino)cyanamide

InChI

InChI=1S/C10H11N3O/c1-8-5-3-4-6-10(8)12-13(7-11)9(2)14/h3-6,12H,1-2H3

InChI Key

ZUOAEXGEJIQTFA-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NN(C#N)C(=O)C

Synonyms

Acetic acid, 1-cyano-2-(2-methylphenyl)hydrazide

Origin of Product

United States

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